Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate
Overview
Description
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[3,4-c]azepine core, which is a fused bicyclic system, and various functional groups such as a benzyl group, a chloro group, a cyano group, and a carboxylate ester.
Preparation Methods
The synthesis of Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[3,4-c]azepine core, which can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups such as the cyano group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion but exhibit similar chemical reactivity and applications.
Pyridazines: These compounds have a similar nitrogen-containing ring structure and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 3-chloro-4-cyano-5,6,7,9-tetrahydropyrido[3,4-c]azepine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-17-16(9-20)15-7-4-8-22(11-14(15)10-21-17)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,10H,4,7-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVDSPUYSDDKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2CN(C1)C(=O)OCC3=CC=CC=C3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114286 | |
Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341039-99-3 | |
Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341039-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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